- Novel C-N bond cleavage and formation in the polyoxometalates-catalyzed oxidation of nitroaromatics with 30% aqueous H2O2: An unprecedented disproportionation of nitroaromatics affording dinitroaromatics, Inorganica Chimica Acta, 2005, 358(13), 4045-4048
Cas no 62572-86-5 (1-(2,4-dinitrophenyl)ethan-1-one)
1-(2,4-dinitrophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(2,4-dinitrophenyl)-
- 1-(2,4-dinitrophenyl)ethanone
- 1-(2,4-dinitrophenyl)ethan-1-one
- SCHEMBL2867063
- 62572-86-5
- DTXSID60608268
-
- MDL: MFCD24849663
- Inchi: 1S/C8H6N2O5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3
- InChI Key: PMQDFKPCHUGQCY-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 210.02768
- Monoisotopic Mass: 210.02767130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 109Ų
Experimental Properties
- PSA: 103.35
1-(2,4-dinitrophenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-269491-1.0g |
1-(2,4-dinitrophenyl)ethan-1-one |
62572-86-5 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-269491-1g |
1-(2,4-dinitrophenyl)ethan-1-one |
62572-86-5 | 1g |
$0.0 | 2023-09-11 |
1-(2,4-dinitrophenyl)ethan-1-one Production Method
Production Method 1
1-(2,4-dinitrophenyl)ethan-1-one Raw materials
1-(2,4-dinitrophenyl)ethan-1-one Preparation Products
1-(2,4-dinitrophenyl)ethan-1-one Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 1-(2,4-dinitrophenyl)ethan-1-one
1-(2,4-Dinitrophenyl)ethan-1-one: A Comprehensive Overview
1-(2,4-Dinitrophenyl)ethan-1-one, also identified by its CAS number 62572-86-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which consists of a dinitrophenyl group attached to a ketone functional group. The presence of the dinitrophenyl group imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical reactions and applications.
Recent studies have highlighted the potential of 1-(2,4-dinitrophenyl)ethan-1-one in the synthesis of advanced materials. For instance, researchers have explored its role as a precursor in the formation of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic aromatic substitution reactions has been extensively investigated, with findings suggesting that its reactivity can be fine-tuned by modifying the substituents on the aromatic ring.
In addition to its synthetic applications, 1-(2,4-dinitrophenyl)ethan-1-one has been studied for its photophysical properties. Experimental data indicate that the compound exhibits strong absorption in the ultraviolet region, making it a candidate for use in light-sensitive materials. Furthermore, computational studies have provided insights into the electronic transitions responsible for these properties, offering a deeper understanding of the compound's behavior under various conditions.
The synthesis of 1-(2,4-dinitrophenyl)ethan-1-one typically involves the reaction of 2,4-dinitrobenzaldehyde with an appropriate ketone precursor. This reaction is often carried out under mild conditions to ensure high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis process, making it more accessible for large-scale production.
From an environmental perspective, the stability and degradation pathways of 1-(2,4-dinitrophenyl)ethan-1-one have been a topic of interest. Studies conducted under simulated environmental conditions reveal that the compound undergoes slow hydrolysis in aqueous solutions, particularly under alkaline conditions. These findings are crucial for assessing its potential impact on ecosystems and guiding its safe handling and disposal.
In conclusion, 1-(2,4-dinitrophenyl)ethan-1-one (CAS No: 62572-86-5) is a versatile compound with a wide range of applications in chemical synthesis and materials science. Its unique structure and reactivity continue to be explored through cutting-edge research, offering new opportunities for innovation across various industries. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic and industrial settings.
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